2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group and a 4-methylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-methoxyphenyl and 4-methylbenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a tool compound to probe biological pathways and processes.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves:
Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a different substituent.
2-(4-methoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a chlorine atom instead of a methyl group.
Uniqueness
2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-3-5-16(6-4-15)14-23-11-12-24-20(21(23)25)13-19(22-24)17-7-9-18(26-2)10-8-17/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSCZJIDYQVFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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